Urease Inhibition Potency of sym-Di-o-tolylurea vs. Thiourea and Acetohydroxamic Acid
sym-Di-o-tolylurea demonstrates measurable but moderate inhibition of Helicobacter pylori urease, with an IC50 of 3.88 × 10^5 nM (388 µM) [1]. In comparison, the standard urease inhibitor acetohydroxamic acid exhibits an IC50 of 3.7 µM against the same H. pylori enzyme [2], while thiourea shows an IC50 of 21.26 µM in related assays [3]. This indicates that sym-di-o-tolylurea is a less potent urease inhibitor than established benchmarks, which may be advantageous in applications where partial or reversible inhibition is desired, such as in modulating microbial ecology without complete eradication of urease-producing organisms.
| Evidence Dimension | IC50 for Urease Inhibition |
|---|---|
| Target Compound Data | 3.88 × 10^5 nM (388 µM) |
| Comparator Or Baseline | Acetohydroxamic acid: 3.7 µM; Thiourea: 21.26 µM |
| Quantified Difference | sym-Di-o-tolylurea is approximately 105-fold less potent than acetohydroxamic acid and 18-fold less potent than thiourea |
| Conditions | Recombinant H. pylori urease expressed in E. coli; urea substrate; cell lysate assay (for target compound); purified enzyme assay (for comparators) |
Why This Matters
The significantly lower potency of sym-di-o-tolylurea against urease compared to acetohydroxamic acid positions it as a tool compound for studying partial urease inhibition or for applications where complete inhibition is undesirable.
- [1] BindingDB. BDBM50534784 (CHEMBL4520558). Affinity Data: IC50 = 3.88E+5 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50534784 View Source
- [2] PMC Table 2. Inhibitory effects of NE-2001 and acetohydroxamic acid on various ureases. Retrieved from https://pmc.ncbi.nlm.nih.gov/table/T2/ View Source
- [3] PMC Table 6. In vitro urease inhibitory activity of compounds 1 and 2. Retrieved from https://pmc.ncbi.nlm.nih.gov/table/T6/ View Source
